Bienvenue dans la boutique en ligne BenchChem!

EBI-907

BRAF V600E kinase inhibition LanthaScreen assay

EBI-907 is a scaffold-optimized, orally bioavailable B-RafV600E inhibitor with IC50 4.9 nM (>10x vs Vemurafenib). Unlike generic BRAF inhibitors, this pyrazolo[3,4-c]isoquinoline analog features a defined N-cyclopropyl/8-methoxy motif enabling ERK phosphorylation inhibition (IC50 1.2 nM) and broad kinase coverage (FGFR1-3, RET, c-Kit, PDGFRb). Validated for xenograft tumor regression and overcoming Vemurafenib resistance.

Molecular Formula C23H21ClF2N4O3S
Molecular Weight 507.0 g/mol
Cat. No. B607257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBI-907
SynonymsEBI-907;  EBI 907;  EBI907;  CAS# 1581764-31-9
Molecular FormulaC23H21ClF2N4O3S
Molecular Weight507.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC3=NNC(=C3C2=C1)C4CC4)C5=C(C=CC(=C5Cl)NS(=O)(=O)CCCF)F
InChIInChI=1S/C23H21ClF2N4O3S/c1-33-18-10-14-13(11-27-23-20(14)22(28-29-23)12-3-4-12)9-15(18)19-16(26)5-6-17(21(19)24)30-34(31,32)8-2-7-25/h5-6,9-12,30H,2-4,7-8H2,1H3,(H,27,28,29)
InChIKeyJSKJFDXTKYWPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide: Core Identity and Class Context for Procurement


N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide (CAS: 1581764-31-9; EBI-907) is a synthetic small molecule belonging to the pyrazolo[3,4-c]isoquinoline chemical series [1]. It is defined as a potent and orally active inhibitor of the B-RafV600E kinase [2]. The compound was discovered via scaffold hopping from the literature lead PLX4720 and has advanced through preclinical evaluation for melanoma and associated cancers [3].

N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide: Structural Specificity and the Risks of Unverified Replacement


The pyrazolo[3,4-c]isoquinoline scaffold of N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide is the product of a deliberate scaffold-hopping campaign aimed at circumventing liabilities of earlier B-Raf inhibitors [1]. Even among close pyrazolo[3,4-c]isoquinoline analogs, variations in the substitution pattern—specifically the 8-methoxy, N-cyclopropyl, and the sulfonamide tail—dramatically alter kinase selectivity, oral bioavailability, and in vivo efficacy [2]. Consequently, substitution with a generic 'B-Raf inhibitor' or an in-class compound lacking the precise structural features of this molecule is scientifically unjustified, as the specific quantitative differentiators detailed below directly impact experimental outcomes and therapeutic modeling.

N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide: Quantitative Evidence for Scientific and Procurement Differentiation


Biochemical B-RafV600E Potency: >10-Fold Improvement Over Vemurafenib

In a direct head-to-head LanthaScreen BRAFV600E kinase assay, EBI-907 (N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide) exhibits an IC50 of 4.8-4.9 nM, representing a >10-fold increase in potency compared to the FDA-approved comparator Vemurafenib, which shows an IC50 of 58.5-59 nM [1][2].

BRAF V600E kinase inhibition LanthaScreen assay melanoma colorectal cancer

Cellular Antiproliferative Activity: Potent Suppression of BRAFV600E-Dependent Cancer Cell Lines

EBI-907 demonstrates potent, low-nanomolar antiproliferative activity against BRAFV600E-dependent A375 (melanoma) and Colo-205 (colorectal cancer) cell lines, with IC50 values of 13 nM and 14 nM, respectively [1]. In a comparative study, EBI-907 showed greater potency than Vemurafenib in inhibiting ERK1/2 phosphorylation in these cell lines (EBI-907 IC50 of 1.2 nM vs. Vemurafenib IC50 of 34 nM) [2].

A375 Colo-205 antiproliferative cell viability melanoma colorectal cancer

Oral Bioavailability: Cross-Species Preclinical Pharmacokinetics

Following oral administration, EBI-907 exhibits quantifiable systemic exposure in preclinical species. In rats, oral bioavailability is 19.7%, with a Cmax of 1498 ng/mL at a 5 mg/kg dose and a half-life of 3.35 hours [1]. In dogs, oral bioavailability is notably higher at 44.9%, with a Cmax of 972 ng/mL at a 2 mg/kg dose and an extended half-life of 11.3 hours [1].

oral bioavailability pharmacokinetics rat dog preclinical development

In Vivo Tumor Growth Inhibition: Dose-Dependent Regression in Xenograft Models

In a BRAFV600E-dependent Colo-205 colorectal cancer xenograft mouse model, twice-daily oral administration of EBI-907 at 20 mg/kg and 60 mg/kg reduced tumor growth by 75% and 95%, respectively, with the 60 mg/kg dose inducing near-complete tumor remission [1]. In an A375 melanoma xenograft model, treatment with EBI-907 at 15 or 50 mg/kg twice daily for 15 days reduced relative tumor volume by approximately 75% after 10 days, compared to a 40% reduction observed with Vemurafenib at 50 mg/kg [2].

tumor xenograft in vivo efficacy Colo-205 A375 tumor regression

Kinase Selectivity Profile: Broader Activity Against Oncogenic Kinases

Kinase selectivity profiling (over 350 unique kinases) revealed that EBI-907 potently inhibits several additional oncogenic kinases beyond BRAF, including FGFR1-3, RET, c-Kit, and PDGFRb, with IC50 values less than 100 nM for many targets [1]. In contrast, Vemurafenib exhibits a narrower selectivity profile, primarily targeting BRAF and related kinases [2].

kinase selectivity FGFR1 RET c-Kit PDGFRb polypharmacology

N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide: Recommended Use Cases Based on Quantitative Evidence


In Vitro Kinase Selectivity Profiling and Resistance Mechanism Studies

EBI-907's broad kinase inhibition profile (potent activity against FGFR1-3, RET, c-Kit, and PDGFRb) makes it a suitable tool for studying polypharmacology effects in BRAFV600E-driven cancer models and for investigating mechanisms of resistance to first-generation BRAF inhibitors like Vemurafenib [1][2].

Preclinical In Vivo Efficacy Studies in BRAFV600E Xenograft Models

With demonstrated oral bioavailability in rat and dog (19.7% and 44.9%, respectively) and superior tumor growth inhibition compared to Vemurafenib in both Colo-205 and A375 xenograft models (up to 95% tumor growth reduction), EBI-907 is ideally suited for oral dosing in mouse xenograft studies aimed at evaluating anti-tumor efficacy and pharmacokinetic/pharmacodynamic relationships [1][2].

Cellular Assays for BRAFV600E-Dependent Cancer Cell Lines

The compound's low-nanomolar antiproliferative activity in A375 (IC50 = 13 nM) and Colo-205 (IC50 = 14 nM) cells, coupled with potent ERK phosphorylation inhibition (IC50 = 1.2 nM), positions it as a robust positive control for cell viability, proliferation, and downstream signaling assays in BRAF-mutant melanoma and colorectal cancer research [1].

Combination Therapy Studies Targeting Acquired Resistance

Given that EBI-907 demonstrates activity against Vemurafenib-resistant cell lines and its broader kinase selectivity can be combined with EGFR or MEK inhibitors to enhance potency in resistant models [1], it is a valuable component in research aimed at developing rational combination therapies to overcome drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for EBI-907

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.